4-Chloro-7-methoxyquinoline

説明

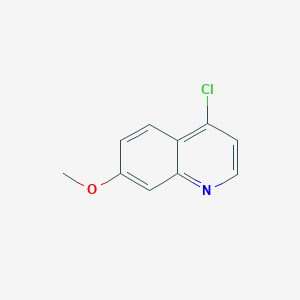

Structure

3D Structure

特性

IUPAC Name |

4-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTYNFPTZDSBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442394 | |

| Record name | 4-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68500-37-8 | |

| Record name | 4-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Chloro-7-methoxyquinoline (CAS No. 68500-37-8), a key heterocyclic intermediate. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. This document is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Core Properties and Molecular Structure

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of biological activities. The presence of a chlorine atom at the 4-position and a methoxy group at the 7-position significantly influences its reactivity and utility as a synthetic building block.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 68500-37-8 | N/A |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=CC2=NC=CC(=C2C=C1)Cl | [1] |

| InChI | InChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | [1] |

| InChIKey | UKTYNFPTZDSBLR-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 22.1 Ų | [1] |

| Physical Form | Solid (predicted) | N/A |

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups.

Caption: Molecular structure of this compound.

Spectroscopic Profile

While specific spectra for this compound are not widely published, its expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The methoxy group will present as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will appear as doublets, doublets of doublets, or singlets depending on their coupling partners.

-

¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to the carbon atoms in the molecule. The carbon attached to the chlorine will be significantly influenced by the halogen's electronegativity. The methoxy carbon will have a characteristic chemical shift around 55-60 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 193 and an M+2 peak at m/z 195 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-Cl stretching, C-O-C stretching of the methoxy group, and C=C and C=N stretching vibrations of the quinoline ring.

For comparison, the ¹H NMR spectrum of a closely related compound, methyl this compound-6-carboxylate, in DMSO-d6 shows signals at δ 3.87 (s, 3H), 3.98 (s, 3H), 7.60 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), and 8.83 (d, J = 4.77 Hz, 1H)[2].

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized from 7-methoxy-1H-quinolin-4-one. The key transformation is the chlorination of the hydroxyl group at the 4-position.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Chlorination of 7-Methoxy-1H-quinolin-4-one

This protocol is based on a general procedure for the chlorination of 4-quinolones.[3]

-

Reaction Setup: A mixture of 7-methoxyquinolin-4(1H)-one (10 mmol) and phosphorus oxychloride (30 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heating: The reaction mixture is heated to reflux (approximately 107 °C) for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully removed under reduced pressure.

-

Neutralization: The residue is cautiously poured into ice water. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure, and the residue is purified by column chromatography to afford this compound.[3]

Reactivity Profile

The reactivity of this compound is dominated by the chloro-substituent at the 4-position of the quinoline ring. This position is highly activated towards nucleophilic aromatic substitution (S_NAr).[4]

-

Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nature of the quinoline nitrogen atom facilitates the attack of nucleophiles at the 4-position, leading to the displacement of the chloride ion. This reaction is fundamental to the use of 4-chloroquinolines as intermediates in the synthesis of more complex molecules, particularly in drug discovery.[4][5]

-

Influence of Substituents: The methoxy group at the 7-position is an electron-donating group, which can modulate the reactivity of the quinoline ring system. The overall reactivity is a balance between the activating effect of the ring nitrogen and the electronic effects of the substituents.[5]

Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.

Applications in Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The quinoline scaffold is a common feature in many biologically active compounds.[6][7]

Intermediate for Lenvatinib Synthesis

A significant application of a closely related derivative, this compound-6-carboxamide, is as a key intermediate in the synthesis of Lenvatinib.[8][9] Lenvatinib is a multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and liver cancer.[8] The synthesis involves the reaction of this compound-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[8] This highlights the importance of the 4-chloroquinoline moiety as a reactive handle for constructing complex drug molecules.

Potential in Drug Discovery

The 4-chloroquinoline core is a versatile starting material for the development of new therapeutic agents. By varying the nucleophile in the S_NAr reaction, a diverse library of compounds can be generated for screening against various biological targets. The chloro and methoxy groups play crucial roles in drug discovery by influencing intermolecular interactions and pharmacokinetic properties.[10] The quinoline ring itself is a known pharmacophore in antimalarial, antibacterial, and anticancer agents.[6][7][11]

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Recommended Precautions

When handling this compound, the following safety measures should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[13][14]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[13]

For chlorinated compounds in general, it is important to consult the Safety Data Sheet (SDS) for detailed handling and storage instructions.[12]

Conclusion

This compound, CAS number 68500-37-8, is a valuable heterocyclic compound with significant applications as a chemical intermediate, particularly in the pharmaceutical industry. Its reactivity, governed by the activated 4-chloro position, allows for its incorporation into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl this compound-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound-6-carboxaMide | 417721-36-9 [chemicalbook.com]

- 10. drughunter.com [drughunter.com]

- 11. nbinno.com [nbinno.com]

- 12. ecolink.com [ecolink.com]

- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyquinoline is a substituted quinoline that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural framework is a key component in the development of therapeutic agents, most notably as a precursor to the multi-kinase inhibitor Lenvatinib.[1][2] A thorough understanding of the physicochemical properties of this compound is paramount for optimizing reaction conditions, ensuring the purity of synthetic intermediates, and ultimately influencing the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by experimental data and established scientific principles.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound with a chlorine atom at the 4-position and a methoxy group at the 7-position of the quinoline ring.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 68500-37-8 | [3][4] |

| Molecular Formula | C₁₀H₈ClNO | [3][4] |

| Molecular Weight | 193.63 g/mol | [3][4] |

| SMILES | COC1=CC2=NC=CC(=C2C=C1)Cl | [3] |

| InChIKey | UKTYNFPTZDSBLR-UHFFFAOYSA-N | [3] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=ellipse]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; Cl [label="Cl", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=ellipse]; O [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=ellipse]; C_methoxy [label="CH3"];

// Positioning N1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C4a [pos="-1.2,2.1!"]; C8a [pos="-1.2,0.7!"]; C5 [pos="-2.4,2.8!"]; C6 [pos="-3.6,2.1!"]; C7 [pos="-3.6,0.7!"]; C8 [pos="-2.4,0!"]; Cl [pos="0,4.2!"]; O [pos="-4.8,0!"]; C_methoxy [pos="-6,0.7!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C4 -- Cl; C7 -- O; O -- C_methoxy; }

Spectroscopic Properties

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (300MHz, CDCl₃): [4]

-

δ 8.67 (1H, d, J= 4.8Hz, ArH) : This doublet corresponds to the proton at the C2 position, adjacent to the nitrogen atom.

-

δ 8.09 (1H, d, J= 9.0Hz, ArH) : This doublet is assigned to the proton at the C5 position.

-

δ 7.42 (1H, d, J= 2.4Hz, ArH) : This doublet corresponds to the proton at the C8 position.

-

δ 7.33 (1H, d, J= 4.8Hz, ArH) : This doublet is assigned to the proton at the C3 position.

-

δ 7.28 (1H, dd, J=9.0Hz, J=2.4Hz, ArH) : This doublet of doublets corresponds to the proton at the C6 position.

-

δ 3.97 (3H, s, CH₃) : This singlet is characteristic of the three protons of the methoxy group.

¹³C NMR (75MHz, CDCl₃): [4]

-

δ 161.3, 151.0, 150.2, 142.4, 125.3, 121.7, 120.8, 119.3, 107.7, 55.9

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

ESI-MS: m/z 194 [M+H]⁺[4]

Physicochemical Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Source(s) |

| Appearance | White solid | Experimental | [4] |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Solubility | Data not available | - | - |

| pKa | Data not available in the IUPAC Digitized pKa Dataset | - | [3] |

Synthesis and Reactivity

This compound is typically synthesized from 7-methoxy-1H-quinolin-4-one. The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride or phosphorus trichloride.[4]

References

4-Chloro-7-methoxyquinoline structure and IUPAC name

An In-depth Technical Guide to 4-Chloro-7-methoxyquinoline: Structure, Nomenclature, and Synthesis

Introduction

This compound is a heterocyclic aromatic compound that serves as a critical structural motif and synthetic precursor in medicinal chemistry and materials science. As a substituted quinoline, it belongs to a class of compounds renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific placement of the chloro and methoxy groups on the quinoline scaffold imparts unique electronic and steric properties, making it a highly valuable building block for the targeted synthesis of complex molecules. This guide provides a comprehensive technical overview of its structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its significant role in the development of modern therapeutics.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines to ensure its structure is precisely communicated.

IUPAC Name: This compound [1]

The name is derived by identifying the parent heterocycle, quinoline, and numbering its atoms starting from the nitrogen. The substituents, a chloro group at position 4 and a methoxy group at position 7, are named as prefixes.

Chemical Structure:

The molecule consists of a bicyclic system where a benzene ring is fused to a pyridine ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 68500-37-8 | PubChem[1] |

| Molecular Formula | C₁₀H₈ClNO | PubChem[1] |

| Molecular Weight | 193.63 g/mol | PubChem[1] |

| Canonical SMILES | COC1=CC2=NC=CC(=C2C=C1)Cl | PubChem[1] |

| InChIKey | UKTYNFPTZDSBLR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical environments, including its solubility, reactivity, and pharmacokinetic profile if used in drug design. The following table summarizes key computed properties.

Table 2: Computed Physicochemical Properties

| Property | Value | Description | Source |

|---|---|---|---|

| XLogP3 | 2.9 | A measure of lipophilicity, indicating moderate solubility in nonpolar solvents. | PubChem[1] |

| Topological Polar Surface Area | 22.1 Ų | Reflects the molecule's polarity, influencing membrane permeability. | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. | PubChem[1] |

| Rotatable Bond Count | 1 | The C-O bond of the methoxy group allows for rotation. | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a multi-step process starting from commercially available precursors. A common and effective route involves the cyclization of an aniline derivative followed by chlorination of the resulting quinolinone.

Authoritative Insight: The conversion of a 4-quinolinone to a 4-chloroquinoline is a cornerstone reaction in heterocyclic chemistry. The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is critical. Mechanistically, the oxygen of the quinolinone (in its keto-enol tautomeric equilibrium) attacks the electrophilic phosphorus or sulfur atom, forming an intermediate with a highly effective leaving group. The subsequent nucleophilic attack by a chloride ion at the C4 position displaces this group, yielding the desired 4-chloroquinoline. This transformation is vital as it converts a relatively unreactive C-O bond into a labile C-Cl bond, which is susceptible to nucleophilic substitution, making it an excellent precursor for further functionalization.

Experimental Protocol: Synthesis from 7-Methoxy-4-quinolinol

This protocol is adapted from established synthetic procedures.[2]

Step 1: Chlorination of 7-Methoxy-4-quinolinol (7-methoxy-1H-quinolin-4-one)

-

Suspend 7-methoxy-4-quinolinol (10 mmol) in phosphorus oxychloride (30 mL).

-

Heat the mixture under reflux for 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water to quench the excess phosphorus oxychloride. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a base, such as an aqueous solution of sodium bicarbonate or ammonium hydroxide, until a precipitate forms.[2]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with water to remove any inorganic salts.

-

Dry the product in a vacuum oven to yield this compound.[2]

-

For higher purity, the crude product can be purified by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).[2]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Table 3: NMR Spectroscopic Data in CDCl₃ [2]

| Type | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 8.67 (d, J=4.8Hz, 1H) | Aromatic proton adjacent to Nitrogen (C2-H) |

| 8.09 (d, J=9.0Hz, 1H) | Aromatic proton (C5-H) | |

| 7.42 (d, J=2.4Hz, 1H) | Aromatic proton (C8-H) | |

| 7.33 (d, J=4.8Hz, 1H) | Aromatic proton (C3-H) | |

| 7.28 (dd, J=9.0, 2.4Hz, 1H) | Aromatic proton (C6-H) | |

| 3.97 (s, 3H) | Methoxy group protons (-OCH₃) |

| ¹³C NMR | 161.3, 151.0, 150.2, 142.4, 125.3, 121.7, 120.8, 119.3, 107.7, 55.9 | Carbon signals of the quinoline ring and methoxy group |

Significance in Medicinal Chemistry & Drug Development

While this compound is a valuable compound in its own right, its primary significance in the pharmaceutical industry comes from its role as a key scaffold for more complex active pharmaceutical ingredients (APIs). The chlorine atom at the 4-position is an excellent leaving group, making it a prime site for introducing new functional groups via nucleophilic aromatic substitution (SₙAr) reactions.

A prominent example is its use in the synthesis of Lenvatinib , an oral multi-target tyrosine kinase inhibitor used in the treatment of various cancers.[3] The core structure of Lenvatinib is built upon the this compound scaffold, which is first functionalized at the 6-position to become This compound-6-carboxamide .[4][5] This intermediate then undergoes a crucial coupling reaction where the chlorine at the 4-position is displaced by another molecule to form the final drug.[3]

Caption: Role as a precursor in the synthesis of the drug Lenvatinib.

This relationship underscores the importance of mastering the synthesis and handling of the parent compound. The purity and yield of this compound directly impact the efficiency and quality of the subsequent steps in manufacturing high-value pharmaceuticals like Lenvatinib.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with specific hazards.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and enabling building block in modern organic and medicinal chemistry. Its well-defined structure, characterized by the IUPAC name This compound , and its accessible synthesis make it a valuable precursor for academic research and industrial drug development. The strategic placement of a reactive chlorine atom on the privileged quinoline scaffold, particularly as demonstrated in the synthesis of Lenvatinib, solidifies its status as a compound of high scientific and commercial importance. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in the field of heterocyclic chemistry and drug discovery.

References

- 1. This compound | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 4-Chloro-7-methoxyquinoline for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of Solubility in a Preclinical Context

In the landscape of drug discovery and development, the physicochemical properties of a compound are foundational to its potential as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. 4-Chloro-7-methoxyquinoline, a heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules.[1][2] A thorough understanding of its solubility in common laboratory solvents is therefore not merely an academic exercise, but a crucial first step in its journey from the bench to potential clinical application.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple tabulation of data, this document delves into the theoretical underpinnings of its solubility, offers a qualitative assessment based on its chemical structure, and presents a detailed, field-proven protocol for its empirical determination. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection, experimental design, and formulation development.

Physicochemical Properties of this compound: A Predictive Glance at Solubility

| Property | Value/Information | Source |

| Molecular Formula | C10H8ClNO | PubChem[3] |

| Molecular Weight | 193.63 g/mol | PubChem[3] |

| Physical Form | Solid | Synthonix Corporation |

| Storage Temperature | Refrigerator | Synthonix Corporation |

| InChI Key | UKTYNFPTZDSBLR-UHFFFAOYSA-N | PubChem[3] |

The structure of this compound, featuring a quinoline core, a chlorine atom, and a methoxy group, suggests a molecule with moderate polarity. The quinoline ring system itself is aromatic and relatively nonpolar, while the nitrogen heteroatom, the chlorine atom, and the methoxy group introduce polar characteristics. This duality is key to understanding its solubility profile.

Based on the principle of "like dissolves like," we can make the following reasoned predictions:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are likely to be effective at dissolving this compound. Their polarity can interact with the polar functionalities of the molecule, while their organic nature can accommodate the quinoline ring.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols are also expected to be good solvents. The hydroxyl group can engage in hydrogen bonding with the nitrogen atom of the quinoline ring, aiding in solvation.[4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is anticipated to be lower. While the aromatic quinoline core has some affinity for these solvents, the polar substituents will hinder dissolution.

-

Aqueous Solvents (e.g., Water): Quinoline itself is only slightly soluble in cold water but its solubility increases in hot water.[6] Given the presence of the chloro and methoxy groups, this compound is expected to have low water solubility. The nitrogen atom can be protonated in acidic solutions, which would increase its solubility in acidic aqueous buffers.[7][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reproducible research. The following protocol outlines a robust method for determining the solubility of this compound in a chosen solvent.

Materials and Equipment:

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., DMSO, ethanol, methanol, acetone, water, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow:

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:

-

Preparation of a Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solution.

-

-

Equilibration:

-

In a series of vials, add an excess amount of this compound to a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated to facilitate dissolution.

-

-

Sample Preparation and Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undissolved saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting concentration is the solubility of this compound in that specific solvent at the tested temperature.

-

Interpreting Solubility Data in the Context of Drug Development

The experimentally determined solubility data is a cornerstone for several key decisions in the drug development pipeline:

-

Early-Stage Discovery: Solubility in buffers relevant to physiological pH can provide an early indication of potential oral bioavailability.

-

Formulation Development: Understanding the solubility in a range of pharmaceutically acceptable solvents is critical for developing viable formulations for preclinical and clinical studies. For poorly soluble compounds, this data informs the selection of appropriate solubilization techniques.

-

In Vitro and In Vivo Studies: The choice of vehicle for administering the compound in biological assays is dictated by its solubility. A well-chosen solvent ensures that the compound remains in solution and is available to interact with its biological target.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended by the supplier.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

References

- 1. ijfmr.com [ijfmr.com]

- 2. This compound-6-carboxaMide | 417721-36-9 [chemicalbook.com]

- 3. This compound | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mechotech.in [mechotech.in]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectral Data Analysis of 4-Chloro-7-methoxyquinoline

Introduction

4-Chloro-7-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors used in oncology, its unambiguous structural confirmation is paramount. This guide provides a detailed analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for this compound, offering a framework for its characterization. We will delve into the causality behind the observed spectral features, providing researchers and drug development professionals with the insights needed for confident structural elucidation.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides definitive confirmation of its molecular weight and offers structural clues through its fragmentation pattern.

Principle of Electron Ionization (EI) MS

Electron Ionization (EI) is a common and robust ionization method where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[1] This process is energetic enough to dislodge a valence electron, creating a positively charged radical cation known as the molecular ion (M•+).[2] The energy imparted often leads to bond cleavage, generating a series of fragment ions.[3] This extensive fragmentation provides a characteristic "fingerprint" that is invaluable for structural determination.[4]

Analysis of the Molecular Ion Peak

The molecular formula for this compound is C₁₀H₈ClNO.[5] A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak, which arises from the natural abundance of chlorine isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[6] This results in two distinct peaks:

-

M+ peak: Corresponding to the molecule containing the ³⁵Cl isotope.

-

M+2 peak: Corresponding to the molecule containing the ³⁷Cl isotope, appearing two m/z units higher.

The expected relative intensity of the M+ to M+2 peak is approximately 3:1, a hallmark signature for a molecule containing a single chlorine atom.[7]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [5] |

| Molecular Weight (using ³⁵Cl) | 193.03 | [8] |

| Monoisotopic Mass (M+) | 193.0294 | [8] |

| Expected M+2 Peak | 195.0265 | |

| Expected M+ : M+2 Ratio | ~3:1 | [6] |

Fragmentation Pattern Analysis

Under EI conditions, the molecular ion of this compound undergoes fragmentation, providing further structural validation. While a detailed experimental fragmentation spectrum was not available in the search results, a logical fragmentation pathway can be predicted based on the known stability of aromatic systems and common fragmentation mechanisms.[9]

A primary fragmentation event would likely be the loss of a methyl radical (•CH₃) from the methoxy group, a common alpha-cleavage, to form a stable cation. Another possibility is the loss of a chlorine radical (•Cl).

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.[10]

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.[11] The structure of this compound has six aromatic protons and three methoxy protons, all of which are chemically distinct and should give rise to separate signals.

Based on published data for this compound in CDCl₃, the following assignments can be made.[5]

| Proton | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | Rationale |

| H-2 | Doublet (d) | J = 4.8 Hz | 8.67 | Located on a carbon adjacent to the ring nitrogen, which is strongly deshielding. Coupled to H-3. |

| H-8 | Doublet (d) | J = 9.0 Hz | 8.09 | Deshielded by the aromatic ring current. Coupled to H-5. |

| H-5 | Doublet (d) | J = 2.4 Hz | 7.42 | Coupled only to H-8 (meta coupling is often small/unresolved). |

| H-3 | Doublet (d) | J = 4.8 Hz | 7.33 | Coupled to H-2. |

| H-6 | Doublet of Doublets (dd) | J = 9.0, 2.4 Hz | 7.28 | Coupled to both H-8 and H-5. |

| -OCH₃ | Singlet (s) | - | 3.97 | Protons on the methoxy group are isolated and appear as a singlet. |

¹H NMR Coupling Relationships

Caption: Key spin-spin coupling interactions in this compound.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).[12] this compound has 10 unique carbon atoms. In a standard broadband-decoupled ¹³C NMR spectrum, each carbon will appear as a singlet.[13]

The chemical shifts are influenced by factors like electronegativity and aromatic ring currents.[12] The carbon attached to the chlorine (C-4) and the carbon attached to the methoxy group (C-7) are significantly affected.

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C-7 | 161.3 | Attached to the highly electronegative oxygen atom of the methoxy group, causing a strong downfield shift. |

| C-2 | 151.0 | Adjacent to the ring nitrogen, resulting in a downfield shift. |

| C-4a | 150.2 | Quaternary carbon at the ring junction. |

| C-4 | 142.4 | Attached to the electronegative chlorine atom. |

| C-8a | 125.3 | Quaternary carbon at the ring junction. |

| C-6 | 121.7 | Aromatic CH carbon. |

| C-5 | 120.8 | Aromatic CH carbon. |

| C-3 | 119.3 | Aromatic CH carbon. |

| C-8 | 107.7 | Aromatic CH carbon, shielded by the methoxy group. |

| -OCH₃ | 55.9 | Carbon of the methyl group, typical for a methoxy substituent on an aromatic ring. |

(Data sourced from ChemicalBook, acquired in CDCl₃ at 75 MHz)[5]

Part 3: Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental procedures are critical.

Sample Preparation and MS Analysis (EI)

-

Sample Preparation: Dissolve approximately 0.1-1.0 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Use a mass spectrometer equipped with an Electron Ionization (EI) source. Set the electron energy to 70 eV.[3]

-

Sample Introduction: Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.

Sample Preparation and NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents prevents large solvent signals from obscuring the analyte signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer (e.g., 300 or 400 MHz).

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

-

Conclusion

The combined application of Mass Spectrometry and NMR Spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The MS data confirms the molecular weight and the presence of a chlorine atom through its distinct M+/M+2 isotopic pattern. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for the precise assignment of each atom within the quinoline ring system. This guide establishes the key spectral features and methodologies required for the confident identification and quality control of this important chemical intermediate.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-7-methoxyquinoline

This in-depth technical guide provides a comprehensive overview of 4-Chloro-7-methoxyquinoline, a pivotal intermediate in contemporary drug development. We will explore its historical context, delve into its detailed synthesis with a focus on the rationale behind experimental choices, and illuminate its critical role in the mechanism of action of targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The Quinoline Scaffold: A Legacy of Therapeutic Innovation

The story of this compound is deeply rooted in the rich history of quinoline chemistry. The quinoline scaffold, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834.[1] Its therapeutic potential was realized with the discovery of quinine, a naturally occurring quinoline alkaloid from the bark of the cinchona tree, which became the first effective treatment for malaria.[2][3] This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of potent antimalarial drugs like chloroquine in the 1930s.[2][4] This legacy of therapeutic innovation has positioned the quinoline core as a "privileged scaffold" in medicinal chemistry, a foundation upon which numerous modern pharmaceuticals are built.

The introduction of a chlorine atom at the 4-position and a methoxy group at the 7-position of the quinoline ring system proved to be a critical step in the evolution of this scaffold, transitioning its application from infectious diseases to oncology. This specific substitution pattern is instrumental in the development of a new class of targeted therapies known as kinase inhibitors.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. Below is a detailed protocol, synthesized from established methods, with an emphasis on the chemical principles that guide each step.

Experimental Protocol: Synthesis of this compound

This synthesis can be conceptualized as a two-stage process: the formation of the core quinoline structure, followed by the crucial chlorination step.

Stage 1: Synthesis of 7-Methoxy-1H-quinolin-4-one

This intermediate is the foundational quinoline ring system upon which the final product is built.

-

Step 1.1: Condensation of 3-Methoxyaniline with 5-methoxymethylene-2,2-dimethyl-[2][5]dioxane-4,6-dione.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Methoxyaniline (1.0 eq) and 5-methoxymethylene-2,2-dimethyl-[2][5]dioxane-4,6-dione (Meldrum's acid derivative) (1.1 eq) in 2-propanol. The reaction mixture is stirred at 70°C for 1 hour.[6]

-

Rationale: This reaction is a variation of the Gould-Jacobs reaction. 3-Methoxyaniline acts as the nucleophile, attacking the electrophilic carbon of the methoxymethylene group. The use of a Meldrum's acid derivative provides a highly reactive B-dicarbonyl equivalent, facilitating the initial condensation. The moderate temperature of 70°C is sufficient to drive the reaction without causing significant side product formation.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is washed with diethyl ether to yield 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[2][5]dioxane-4,6-dione.[6]

-

-

Step 1.2: Cyclization to 7-Methoxy-1H-quinolin-4-one.

-

Procedure: The product from the previous step is suspended in a high-boiling solvent mixture of diphenyl ether and biphenyl. The mixture is heated to 220°C and stirred for 1.5 hours.[6]

-

Rationale: The high temperature is necessary to induce a thermal cyclization. The phenylamino group attacks one of the carbonyl carbons of the dioxane-dione ring, leading to the formation of the quinolinone ring system and the elimination of acetone and carbon dioxide. Diphenyl ether and biphenyl are used as a high-boiling, inert solvent system to achieve the required reaction temperature.

-

Work-up and Purification: The reaction mixture is cooled and purified by column chromatography on silica gel using a methanol-chloroform solvent system to afford pure 7-Methoxy-1H-quinolin-4-one.[6]

-

Stage 2: Chlorination of 7-Methoxy-1H-quinolin-4-one

This is the critical step that introduces the reactive chlorine atom at the 4-position.

-

Step 2.1: Chlorination using Phosphorus Oxychloride (POCl₃).

-

Procedure: 7-Methoxy-1H-quinolin-4-one is suspended in an excess of phosphorus oxychloride. The mixture is heated at 100°C for 1-3 hours.[6]

-

Rationale: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. The lone pair of electrons on the oxygen of the quinolinone attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion on the C4 position of the quinoline ring, which is now a good leaving group, results in the formation of this compound. The excess POCl₃ serves as both the reagent and the solvent. The reaction is heated to ensure a sufficient reaction rate.

-

Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully quenched by pouring it onto ice water. The acidic solution is then neutralized with an aqueous solution of sodium bicarbonate or ammonium hydroxide, causing the product to precipitate.[6] The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/ethyl acetate mixture or by column chromatography.[6][7]

-

The Role of this compound in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial building block, a key intermediate, in the synthesis of complex drug molecules. Its primary and most notable application is in the production of Lenvatinib .[7][8]

Lenvatinib is an orally active, multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[9][10]

From Intermediate to API: The Synthesis of Lenvatinib

The 4-chloro group of this compound provides a reactive handle for the subsequent nucleophilic aromatic substitution (SNAr) reaction that is central to the synthesis of Lenvatinib. In this key step, the chlorine atom is displaced by the phenolic oxygen of a substituted aniline derivative, forming the ether linkage that is characteristic of Lenvatinib's structure.

Mechanism of Action: How the this compound Scaffold Enables Kinase Inhibition

The efficacy of Lenvatinib and other kinase inhibitors derived from the this compound scaffold lies in their ability to selectively bind to the ATP-binding pocket of specific protein kinases, thereby preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and angiogenesis.

The quinoline moiety of Lenvatinib acts as an ATP mimetic, binding to the ATP-binding site of vascular endothelial growth factor receptor 2 (VEGFR2).[2][11] This interaction is a key determinant of the drug's potent inhibitory activity.

Visualizing Kinase Inhibition

The following diagram illustrates the general mechanism of action of a quinoline-based kinase inhibitor like Lenvatinib.

Caption: Mechanism of kinase inhibition by Lenvatinib.

Structural Insights into Lenvatinib's Binding Mode

X-ray co-crystal structure analysis has revealed that Lenvatinib binds to the ATP-binding site of VEGFR2 in its active "DFG-in" conformation.[2][11] The quinoline core forms crucial interactions within this pocket. The methoxy group at the 7-position can also contribute to the binding affinity and selectivity. This distinct binding mode, where Lenvatinib occupies the ATP-binding site and extends into an adjacent region, contributes to its high potency and rapid association with the kinase.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and activity of this compound derivatives.

| Parameter | Value | Context | Reference(s) |

| Synthesis Yields | |||

| 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[2][5]dioxane-4,6-dione | 44% | Stage 1, Step 1.1 | [6] |

| 7-Methoxy-1H-quinolin-4-one | 51% | Stage 1, Step 1.2 | [6] |

| This compound | 72-88% | Stage 2, Step 2.1 | [6] |

| This compound-6-carboxamide | 85-91% | From methyl ester or nitrile precursor | [5][12] |

| Biological Activity of Lenvatinib | |||

| IC₅₀ for VEGFR1 | 4.7 nM | In vitro kinase assay | [9] |

| IC₅₀ for VEGFR2 | 3.0 nM | In vitro kinase assay | [9] |

| IC₅₀ for VEGFR3 | 2.3 nM | In vitro kinase assay | [9] |

| IC₅₀ for FGFR1 | 61 nM | In vitro kinase assay | [9] |

| IC₅₀ for PDGFRα | 29 nM | In vitro kinase assay | [9] |

| IC₅₀ for KIT | 85 nM | In vitro kinase assay | [9] |

| IC₅₀ for RET | 6.4 nM | In vitro kinase assay | [9] |

Conclusion

This compound represents a remarkable journey of chemical evolution, from a derivative of a historical antimalarial scaffold to a cornerstone of modern targeted cancer therapy. A thorough understanding of its synthesis, with a keen appreciation for the rationale behind each experimental step, is essential for its efficient and safe production. Furthermore, elucidating the role of the this compound scaffold in the mechanism of kinase inhibition provides invaluable insights for the design and development of the next generation of targeted therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. This compound-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN116874420A - Preparation method of lenvatinib intermediate this compound-6-amide - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyquinoline is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutics. Its structural motif is a cornerstone in the development of kinase inhibitors and other novel pharmacological agents. As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety, handling, and GHS hazards associated with this compound, grounded in authoritative data to empower researchers with the knowledge necessary for its safe and effective use.

GHS Hazard Analysis of this compound

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. For this compound (CAS RN: 68500-37-8), the GHS classification indicates significant health risks that necessitate careful handling.

Signal Word: Danger [1]

Pictograms:

| Pictogram | Hazard Class |

|

| Corrosion |

|

| Irritant |

Hazard Statements:

| Code | Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation (Category 1)[1] |

Precautionary Statements:

A comprehensive set of precautionary statements is associated with the handling of this compound, guiding users on its safe use, storage, and disposal.[1] These include, but are not limited to:

-

Prevention: P264, P270, P280

-

Response: P301+P317, P305+P354+P338, P317, P330

-

Storage: Store locked up.

-

Disposal: P501

Core Safety & Handling Protocols

A multi-faceted approach to safety is essential when working with this compound, integrating engineering controls, personal protective equipment, and stringent laboratory practices. The following protocols are designed to mitigate the risks identified in the GHS hazard analysis.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Ventilation: All manipulations of this compound, particularly the handling of the solid and the preparation of solutions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.

-

Isolation: For larger scale operations, the use of a glove box or other containment systems should be considered to provide an additional layer of isolation.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection and consistent use of appropriate PPE are crucial for preventing direct contact with this compound.

-

Eye and Face Protection: Given the risk of serious eye damage (H318), chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection: A standard laboratory coat should be worn at all times. For procedures with a significant risk of splashes, a chemical-resistant apron is also recommended.

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling chlorinated aromatic compounds, though breakthrough times should be considered for prolonged exposure. Gloves must be inspected before use and changed immediately if contaminated.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the chemical's integrity.

-

Handling:

-

Avoid all personal contact, including inhalation.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Avoid the formation of dust and aerosols.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or other secure area.

-

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Due to the risk of serious eye damage, immediate and prolonged irrigation is crucial.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological Profile

While a comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature, the GHS classification provides key insights into its acute effects.

-

Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] The health hazards of this material have not been fully investigated.

-

Skin and Eye Irritation: It is known to cause skin irritation and, more severely, serious eye damage.[1]

-

Respiratory Irritation: The material may be irritating to the mucous membranes and upper respiratory tract.

Conclusion

This compound is an indispensable reagent in the advancement of drug discovery. Its safe and effective use hinges on a foundation of knowledge and a commitment to rigorous safety practices. By understanding and implementing the GHS hazard classifications, adhering to the detailed handling and storage protocols, and being prepared for emergency situations, researchers can confidently and responsibly harness the synthetic potential of this valuable compound. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are not just theoretical constructs but are the very pillars upon which a culture of laboratory safety is built.

References

The Versatile Scaffold: A Technical Guide to 4-Chloro-7-methoxyquinoline in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Among its many derivatives, 4-Chloro-7-methoxyquinoline has emerged as a particularly valuable building block, prized for its synthetic versatility and its integral role in the development of potent antimalarial, anticancer, and antiviral agents. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of this compound, offering field-proven insights for researchers navigating the complexities of drug design and development.

The Core Moiety: Understanding this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₈ClNO. Its structure, featuring a quinoline ring substituted with a chlorine atom at the 4-position and a methoxy group at the 7-position, imparts unique physicochemical properties that make it an attractive starting point for chemical modification. The electron-withdrawing nature of the chlorine atom at the 4-position makes it a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures.

Synthesis of the Scaffold: A Step-by-Step Protocol

The efficient synthesis of this compound is a critical first step in its utilization for drug discovery. Several synthetic routes have been reported, with a common and reliable method involving the cyclization of an appropriate aniline derivative followed by chlorination.

Experimental Protocol: Synthesis of this compound from 3-Methoxyaniline

This protocol outlines a widely used two-step synthesis.

Step 1: Synthesis of 7-Methoxy-1H-quinolin-4-one

-

Reaction Setup: In a round-bottom flask, dissolve 3-Methoxyaniline and 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione in 2-propanol.[3]

-

Reaction Conditions: Stir the reaction mixture at 70°C for 1 hour.[3]

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Wash the residue with ether to obtain 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[1][2]dioxane-4,6-dione.[3]

-

Cyclization: Suspend the product from the previous step in a mixture of diphenyl ether and biphenyl. Heat the mixture with stirring at 220°C for 1.5 hours.[3]

-

Purification: Purify the reaction mixture by column chromatography using a methanol-chloroform system to yield 7-methoxy-1H-quinolin-4-one.[3]

Step 2: Chlorination to this compound

-

Reaction Setup: Suspend the 7-Methoxy-1H-quinolin-4-one obtained in the previous step in diisopropylethylamine.

-

Chlorination: Add phosphorus oxychloride (POCl₃) to the suspension and stir the reaction at 100°C for 1 hour.

-

Work-up: After cooling in an ice bath, add water and neutralize the aqueous layer with aqueous sodium bicarbonate.[3]

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by column chromatography using an acetone-chloroform system to afford this compound.[3]

Caption: Synthetic workflow for this compound.

Applications in Anticancer Drug Discovery

The this compound scaffold is a cornerstone in the development of targeted anticancer therapies, most notably as a key intermediate in the synthesis of the multi-tyrosine kinase inhibitor, Lenvatinib.

Lenvatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

The synthesis of Lenvatinib relies on the crucial intermediate, this compound-6-carboxamide.

-

Reaction Setup: Combine this compound-6-carboxamide, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, 20% sodium methoxide solution in methanol, and chloroform.[4]

-

Reaction Conditions: Heat the mixture under reflux for 5 hours.[4]

-

Work-up: After cooling, pour the reaction mixture into ice water. Separate the organic layer, wash it until neutral, and dry with anhydrous sodium sulfate.[4]

-

Purification: Remove the solvent under reduced pressure and recrystallize the crude product from an acetone-water mixture to obtain Lenvatinib.[4]

Caption: Mechanism of action of Lenvatinib.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity of this compound derivatives is highly dependent on the nature of the substituent at the 4-position. Replacing the chlorine with various anilino moieties has been a successful strategy in developing potent kinase inhibitors. The substituents on the aniline ring play a crucial role in modulating the binding affinity to the target kinases and influencing the overall pharmacological profile.

| Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilino-6,7-dimethoxyquinazoline analog 1 | A549 (Lung) | 0.15 | [9] |

| 4-Anilino-6,7-dimethoxyquinazoline analog 2 | HCT-116 (Colon) | 0.23 | [9] |

| 4-Anilino-6,7-dimethoxyquinazoline analog 3 | PC-3 (Prostate) | 0.31 | [9] |

A Legacy in Antimalarial Drug Discovery

The 4-aminoquinoline scaffold, of which this compound is a key precursor, has a long and storied history in the fight against malaria. Chloroquine, a prominent member of this class, was a frontline antimalarial for decades.

Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism of action of 4-aminoquinoline antimalarials involves their accumulation in the acidic food vacuole of the malaria parasite.[1] Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are believed to inhibit this detoxification process by forming a complex with heme, which then caps the growing hemozoin crystal, preventing further polymerization.[10][11][12][13] The resulting accumulation of free heme leads to oxidative stress and parasite death.[14]

Caption: Inhibition of heme polymerization by 4-aminoquinolines.

Structure-Activity Relationship (SAR) in Antimalarial Derivatives

The antimalarial potency of 4-aminoquinoline derivatives is significantly influenced by the substituents on the quinoline ring and the nature of the side chain at the 4-position. The 7-chloro substituent is generally considered crucial for activity. Modifications to the side chain have been extensively explored to overcome chloroquine resistance.

| Derivative | Parasite Strain | IC₅₀ (nM) | Reference |

| Chloroquine | P. falciparum (sensitive) | 10-20 | [15] |

| Chloroquine | P. falciparum (resistant) | >100 | [15] |

| Amodiaquine | P. falciparum (resistant) | 30-60 | [14] |

| Novel 4-aminoquinoline 1 | P. falciparum (W2, resistant) | 15.3 | [16] |

| Novel 4-aminoquinoline 2 | P. falciparum (Dd2, resistant) | 21.7 | [17] |

Emerging Potential in Antiviral Research

The quinoline scaffold has also demonstrated promising antiviral activity against a range of viruses. While research specifically on this compound derivatives is still emerging, the broader class of quinolines has shown potential as viral entry inhibitors and modulators of endosomal pH, which can interfere with viral replication.[18]

For instance, chloroquine and hydroxychloroquine have been investigated for their in vitro activity against various coronaviruses, including SARS-CoV-2.[19] The proposed mechanisms include interference with the glycosylation of viral receptors and disruption of endosomal maturation, which is crucial for the release of the viral genome into the host cell. Furthermore, certain quinoline derivatives have been identified as entry inhibitors for the Ebola virus.[20] These findings highlight the potential of the this compound scaffold as a starting point for the development of novel antiviral agents.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring power of privileged scaffolds in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives have cemented its importance in the development of life-saving medicines. From its foundational role in the synthesis of the anticancer drug Lenvatinib to its legacy in the fight against malaria and its emerging potential in antiviral research, this versatile molecule continues to inspire the design of novel therapeutic agents. As our understanding of disease biology deepens, the rational design and synthesis of new this compound derivatives will undoubtedly lead to the discovery of next-generation therapies with improved efficacy and safety profiles.

References

- 1. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]

- 6. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qingmupharm.com [qingmupharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Diaryl-Quinoline Compounds as Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinoline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold

4-Chloro-7-methoxyquinoline is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its quinoline core, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring, is a privileged scaffold found in a wide array of natural products and synthetic compounds with diverse biological activities. The strategic placement of a chlorine atom at the 4-position and a methoxy group at the 7-position imparts unique physicochemical properties to the molecule, influencing its reactivity, metabolic stability, and potential for molecular interactions with biological targets. While often overshadowed by its more complex derivatives, such as the anti-cancer drug intermediate this compound-6-carboxamide, a thorough understanding of the parent compound is crucial for the rational design and development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, analytical characterization, and its emerging role in pharmaceutical research.

Core Physicochemical Properties and Structural Elucidation

A precise understanding of the molecular formula and weight of this compound is the foundation for all quantitative experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | PubChem[1] |

| Molecular Weight | 193.63 g/mol | PubChem[1] |

| CAS Number | 68500-37-8 | PubChem[1] |

| Appearance | White solid (typical) | ChemicalBook[2] |

| Exact Mass | 193.0294416 Da | PubChem[1] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and overall yield. Below are two commonly employed methods.

Method 1: Synthesis from 7-Methoxy-4-quinolinol

A robust and frequently utilized method involves the chlorination of 7-methoxy-4-quinolinol. This precursor can be synthesized from more readily available starting materials. The final chlorination step is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 7-Methoxy-4-quinolinol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxy-4-quinolinol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the reaction mixture to reflux and maintain for a period of 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice. This will quench the excess POCl₃.

-

Neutralization: Neutralize the acidic aqueous solution with a suitable base, such as ammonium hydroxide, until the solution is alkaline. This will precipitate the product.

-

Isolation and Purification: Collect the resulting solid precipitate by filtration. Wash the solid thoroughly with water and dry it under a vacuum to yield this compound.[2]

Method 2: Multi-step Synthesis from 3-Methoxyaniline

An alternative pathway commences with 3-methoxyaniline and involves a series of reactions to construct the quinoline ring system, followed by chlorination.

Experimental Protocol: Synthesis from 3-Methoxyaniline

-

Initial Condensation: Dissolve 3-methoxyaniline (1 equivalent) and 5-methoxymethylene-2,2-dimethyl-[3][4]dioxane-4,6-dione (1 equivalent) in 2-propanol. Stir the reaction mixture at 70°C for 1 hour. After the reaction is complete, remove the solvent under reduced pressure. Wash the residue with ether to afford 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[3][4]dioxane-4,6-dione.[2]

-

Cyclization: Suspend the product from the previous step in a mixture of diphenyl ether and biphenyl. Heat the mixture with stirring at 220°C for 1.5 hours. Purify the reaction mixture using column chromatography to obtain 7-methoxy-1H-quinolin-4-one.[2]

-

Chlorination: Suspend the 7-methoxy-1H-quinolin-4-one in diisopropylethylamine and add phosphorus trichloride. Stir the reaction at 100°C for 1 hour.[2]

-